molecular formula C3H7ClIN B1391216 3-Iodoazetidine hydrochloride CAS No. 1193386-43-4

3-Iodoazetidine hydrochloride

Cat. No. B1391216
M. Wt: 219.45 g/mol
InChI Key: XODKUVGRMBMMNI-UHFFFAOYSA-N
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Description

3-Iodoazetidine hydrochloride is a chemical compound with the molecular formula C3H7ClIN and a molecular weight of 219.45 . It is a building block used in various chemical reactions .


Synthesis Analysis

The synthesis of protected 3-iodoazetidines has been achieved on a gram-scale, demonstrating the potential for large-scale production .


Molecular Structure Analysis

The molecular structure of 3-Iodoazetidine hydrochloride consists of an azetidine ring, which is a four-membered cyclic amine, with an iodine atom attached to the third carbon in the ring .


Chemical Reactions Analysis

3-Iodoazetidine hydrochloride has been used in various chemical reactions. For instance, it has been coupled with alkyl pyrazole-, indazole-, and indolecarboxylates to produce highly functionalized heterocyclic compounds . It has also been used in Pd-catalyzed migration/coupling reactions .

Scientific Research Applications

Iron-Catalyzed Cross-Couplings of Azetidines

3-Iodoazetidine hydrochloride has been utilized in iron-catalyzed cross-couplings with Grignard reagents. This protocol allows for the synthesis of various aryl, heteroaryl, vinyl, and alkyl products, showing its versatility in organic synthesis. A specific application includes a formal synthesis towards a pharmacologically active molecule, demonstrating its potential in pharmaceutical research (Parmar, Henkel, Dib, & Rueping, 2015).

Palladium-Catalyzed Hiyama Cross-Couplings

The first palladium-catalyzed Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine were described. This method provides access to 3-arylazetidines, compounds of great interest in pharmaceutical labs, highlighting its application in drug synthesis and medicinal chemistry (Liu et al., 2019).

Synthesis of 2-Aryl Azetidines

3-Iodoazetidine hydrochloride is instrumental in palladium-catalyzed cross-coupling with nonheteroaryl boronic acids, favoring the formation of 2-aryl azetidines. This synthesis approach is significant for the development of new organic compounds, useful in various chemical industries (Yang, Chen, Guo, & Gu, 2022).

Continuous Flow Synthesis of Azetines and Azetidines

The compound serves as a common precursor in the continuous flow synthesis of C3-lithiated azetidine and C2-lithiated azetine. This technology allows for higher temperature processing and addresses sustainability concerns, showing its importance in green chemistry and industrial applications (Colella et al., 2021).

α-Benzyl Azetidine Synthesis via Suzuki Cross-Coupling

An efficient synthesis protocol for α-benzyl azetidines starting from 3-iodoazetidine has been developed, yielding a wide range of derivatives. This showcases its role in the creation of novel chemical structures for research and industrial use (Qiu et al., 2019).

Palladium-Catalyzed Pyridylation of Azetidines

The compound is used in palladium-catalyzed pyridylation, producing heteroarylazetidines. This method offers moderate to good yields and good regioselectivity, emphasizing its utility in specialized chemical syntheses (Zhang et al., 2017).

Safety And Hazards

3-Iodoazetidine hydrochloride is classified as harmful if swallowed, may be harmful in contact with skin, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 3-Iodoazetidine hydrochloride are not mentioned in the search results, its use as a building block in various chemical reactions suggests potential for further exploration in the field of organic synthesis . Its role in the synthesis of highly functionalized heterocyclic compounds also indicates potential applications in the development of new pharmaceuticals or materials .

properties

IUPAC Name

3-iodoazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6IN.ClH/c4-3-1-5-2-3;/h3,5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODKUVGRMBMMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673751
Record name 3-Iodoazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodoazetidine hydrochloride

CAS RN

1193386-43-4
Record name 3-Iodoazetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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